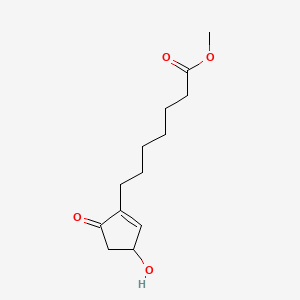

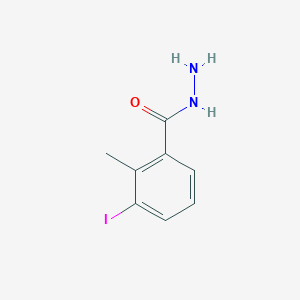

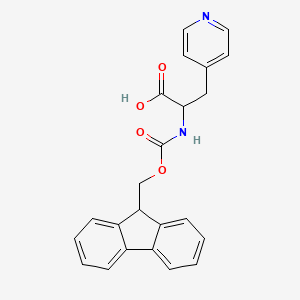

3-Iodo-2-methylbenzhydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-Iodo-2-methylbenzhydrazide" is not directly mentioned in the provided papers. However, the papers do discuss various hydrazone compounds and their synthesis, characterization, and potential applications. Hydrazone compounds are a class of organic compounds that typically contain a functional group with the formula R1R2C=NNH2. They are often used as precursors for the synthesis of heterocyclic compounds and can form complexes with various metals .

Synthesis Analysis

The synthesis of hydrazone compounds is well-documented in the literature. For instance, 2-hydroxybenzhydrazide was synthesized using methyl salicylate and hydrazine hydrate in a solvent-free environment under ultrasonic conditions, which is an example of green chemistry . Similarly, aminobenzhydrazide was used as a precursor for the preparation of new heterocyclic compounds and Schiff bases, demonstrating the versatility of hydrazide compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structures of hydrazone compounds and their metal complexes have been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structures of two new hydrazone compounds were resolved, revealing their geometric configurations and how molecules are linked through hydrogen bonds . Additionally, the structure of a cadmium complex with a tetramine ligand was elucidated, showing a five-coordinate geometry for the metal atom .

Chemical Reactions Analysis

Hydrazone compounds can react with various metal salts to form complexes. The reaction of 2-benzoylpyridine-3-methoxybenzhydrazone with copper salts yielded copper(II) complexes with halogen/azide bridged box dimers . These reactions are significant as they can alter the physical and chemical properties of the resulting complexes, which can be exploited for various applications, such as catalysis and antimicrobial activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazone compounds and their metal complexes have been characterized using a range of techniques. For instance, the transition metal complexes of 3-methoxysalicylaldehyde-2-aminobenzhydrazone were characterized by spectroscopic, thermal, and other physicochemical methods . The metal complexes generally exhibited better antibacterial and antifungal activity than the free ligand, with the Cu(II) complex showing the highest activity . The nickel(II) procatalysts derived from a series of benzhydryl-N-phenyliminoacenaphthylenylidene compounds exhibited very high activity for the polymerization of ethylene .

Wissenschaftliche Forschungsanwendungen

Applications in Tumor Imaging and Photodynamic Therapy

3-Iodo-2-methylbenzhydrazide derivatives have shown promise in the field of tumor imaging and photodynamic therapy (PDT). Methyl 3-(1'-m-iodobenzyloxyethyl)-3-devinylpyropheophorbide-a, a derivative, demonstrated significant potential as an imaging agent and photosensitizer for PDT. Its efficacy in tumor cure, fluorescence, and PET imaging abilities highlight its utility as a multimodality agent in "see and treat" therapeutic approaches (Pandey et al., 2005).

Homogeneous Catalytic Aminocarbonylation

In the realm of chemical synthesis, 3-Iodo-2-methylbenzhydrazide-related compounds have been used in the homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process facilitates the synthesis of N-substituted nicotinamide and related compounds, showcasing the versatility of these iodine-containing compounds in creating biologically significant molecules (Takács et al., 2007).

Synthesis of 1,3,4-Oxadiazole Derivatives

A study focused on the synthesis of 1,3,4-oxadiazole derivatives utilizing 3-methyl-4-nitrobenzhydrazide. These synthesized compounds displayed antimicrobial activity, particularly against Staphylococcus spp. The notable antimicrobial and low cytotoxicity of certain compounds underline the potential of 3-Iodo-2-methylbenzhydrazide derivatives in antimicrobial agent development (Paruch et al., 2020).

Eigenschaften

IUPAC Name |

3-iodo-2-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUGGRNOAQCXPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-Imidazo[4,5-B]pyridin-7-amine](/img/structure/B1308213.png)

![1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1308218.png)

![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)